molecular formula C19H20FNO5S B11602274 Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11602274
M. Wt: 393.4 g/mol
InChI Key: LUMAQQUZTPCNQV-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C19H20FNO5S . This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

Uniqueness

Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .

Biological Activity

Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C19H20FNO5S
  • Molecular Weight : Approximately 393.4 g/mol

Structural Features

The compound features a thiophene ring, an acetyl group, a fluorophenoxy moiety, and a carboxylate group. These structural elements contribute to its unique chemical properties and biological interactions.

This compound has been identified as an inhibitor of potassium channels. Potassium channels play crucial roles in regulating cellular excitability and neurotransmitter release, making them significant targets in treating conditions such as:

  • Epilepsy
  • Chronic Pain
  • Cardiac Arrhythmias

Inhibition of these channels can lead to therapeutic effects by modulating neuronal excitability and neurotransmitter dynamics.

Research Findings

Recent studies have demonstrated the compound's efficacy in various biological assays. Key findings include:

  • Potassium Channel Inhibition : The compound has shown promising results in inhibiting specific potassium channels, which could be beneficial in managing neurological disorders.
  • Antimicrobial Activity : Preliminary evaluations suggest potential antimicrobial properties, warranting further exploration in infectious disease contexts.
  • Cytotoxicity Studies : Investigations into its cytotoxic effects on cancer cell lines indicate that it may induce apoptosis selectively in malignant cells.

Case Studies

A few notable studies highlight the biological activity of this compound:

  • Study on Epileptic Models : In animal models of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency, indicating its potential as an antiepileptic agent.
  • Cancer Cell Line Evaluation : In vitro studies using various cancer cell lines revealed that the compound selectively inhibited cell proliferation at micromolar concentrations, suggesting its utility in cancer therapy.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure SimilarityBiological ActivityReference
Compound AModeratePotassium channel blocker
Compound BHighAntimicrobial
Compound CLowAnticancer

This table illustrates how this compound compares to other compounds regarding structural similarities and biological activities.

Properties

Molecular Formula

C19H20FNO5S

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 5-acetyl-2-[2-(2-fluorophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H20FNO5S/c1-5-25-19(24)15-10(2)16(11(3)22)27-18(15)21-17(23)12(4)26-14-9-7-6-8-13(14)20/h6-9,12H,5H2,1-4H3,(H,21,23)

InChI Key

LUMAQQUZTPCNQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=CC=C2F

Origin of Product

United States

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